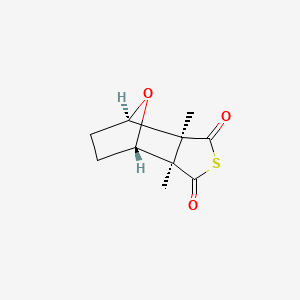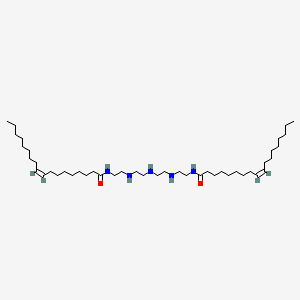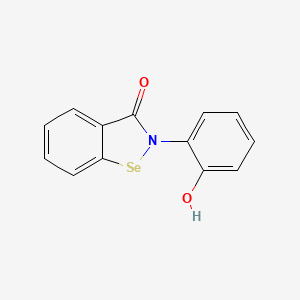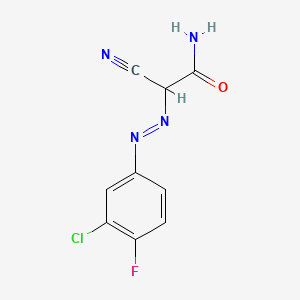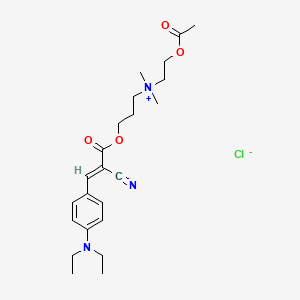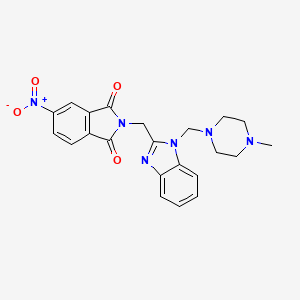
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include an isoindole dione core, a benzimidazole moiety, and a piperazine ring. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- typically involves multi-step synthetic routes. The process begins with the preparation of the isoindole dione core, followed by the introduction of the benzimidazole moiety and the piperazine ring. Common synthetic strategies include:
Cyclization Reactions: The formation of the isoindole dione core often involves cyclization reactions of appropriate precursors under controlled conditions.
N-Alkylation:
Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions, where the piperazine precursor reacts with the intermediate compound.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a tool compound in biological research to study cellular pathways and molecular targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, as well as its potential for drug development.
Industrial Applications: It may be used in the development of new materials and chemical processes due to its unique structural features.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- can be compared with other similar compounds, such as:
1H-Isoindole-1,3(2H)-dione Derivatives: These compounds share the isoindole dione core but differ in their substituents, leading to variations in biological activity and applications.
Benzimidazole Derivatives: Compounds with the benzimidazole moiety exhibit diverse pharmacological properties, and their comparison highlights the unique features of the target compound.
Piperazine Derivatives: The presence of the piperazine ring in various compounds contributes to their pharmacological profiles, and comparing these derivatives can provide insights into the structure-activity relationships.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- lies in its combination of structural elements, which confer distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
115398-85-1 |
|---|---|
Molekularformel |
C22H22N6O4 |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
2-[[1-[(4-methylpiperazin-1-yl)methyl]benzimidazol-2-yl]methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C22H22N6O4/c1-24-8-10-25(11-9-24)14-27-19-5-3-2-4-18(19)23-20(27)13-26-21(29)16-7-6-15(28(31)32)12-17(16)22(26)30/h2-7,12H,8-11,13-14H2,1H3 |
InChI-Schlüssel |
ZWKKPWLWSWMCTD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CN2C3=CC=CC=C3N=C2CN4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



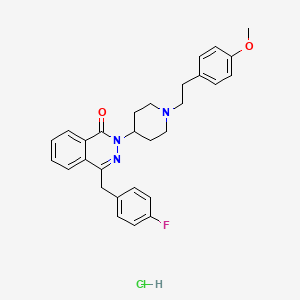
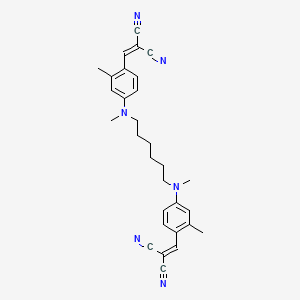
![(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone](/img/structure/B12709453.png)

